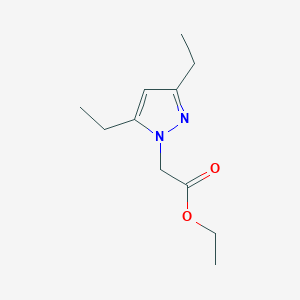

ethyl 3,5-diethyl-1H-pyrazole-1-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

ethyl 2-(3,5-diethylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C11H18N2O2/c1-4-9-7-10(5-2)13(12-9)8-11(14)15-6-3/h7H,4-6,8H2,1-3H3 |

InChI Key |

HISYJNKXZWCTGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN1CC(=O)OCC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

Strategic Design of Precursors for Ethyl 3,5-diethyl-1H-pyrazole-1-acetate Synthesis

The molecular architecture of this compound necessitates the prior synthesis of two key precursors: the 3,5-diethylpyrazole heterocyclic core and a reactive acetate (B1210297) moiety, typically in the form of an ethyl haloacetate.

Synthesis of 3,5-diethylpyrazole Building Blocks

The foundational 3,5-diethylpyrazole structure is commonly synthesized through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3,5-diethylpyrazole, the appropriate precursor is 3,5-heptanedione.

The reaction involves the cyclization of 3,5-heptanedione with hydrazine hydrate, often in a suitable solvent such as ethanol (B145695). The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole (B372694) ring. While specific literature on the synthesis of 3,5-diethylpyrazole is not abundant, the synthesis of the closely related 3,5-dimethylpyrazole from acetylacetone and hydrazine is well-documented and provides a reliable synthetic template. In one such study, 3,5-dimethyl-1-phenyl-1H-pyrazole was synthesized by reacting acetylacetone with phenylhydrazine, achieving a high yield. A similar approach can be adopted for 3,5-diethylpyrazole by substituting acetylacetone with 3,5-heptanedione.

A general procedure would involve refluxing 3,5-heptanedione with hydrazine hydrate in ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product can be isolated and purified using standard techniques such as extraction and distillation or recrystallization.

Preparation of Corresponding Acetate Moieties

The acetate moiety required for the subsequent N-alkylation of the pyrazole ring is typically introduced using a reactive ethyl ester of a haloacetic acid. The most common reagents for this purpose are ethyl bromoacetate and ethyl chloroacetate. These are commercially available and can be used directly in the N-alkylation step. These electrophilic reagents are designed to react with the nucleophilic nitrogen of the pyrazole ring.

Conventional Synthetic Routes to this compound

Once the 3,5-diethylpyrazole precursor is obtained, the final product is synthesized through N-alkylation and esterification, which in this case can be achieved in a single step.

N-Alkylation Strategies for Pyrazole Nitrogen Functionalization

The introduction of the ethyl acetate group onto the pyrazole nitrogen is a crucial step. This is typically achieved through an N-alkylation reaction. The pyrazole ring contains two nitrogen atoms, and in unsymmetrical pyrazoles, this can lead to a mixture of regioisomers. However, for the symmetrical 3,5-diethylpyrazole, alkylation of either nitrogen atom results in the same product.

A standard procedure involves the deprotonation of the pyrazole nitrogen with a base to form a pyrazolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium ethoxide (NaOEt). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently employed.

A study on the N-alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate demonstrated a successful synthesis by refluxing the reactants in acetone (B3395972) with potassium carbonate as the base for 14 hours. This method can be directly adapted for the synthesis of this compound.

Esterification Methods for Acetate Formation

In the context of synthesizing this compound, the ester group is already present in the alkylating agent (ethyl bromoacetate or ethyl chloroacetate). Therefore, a separate esterification step is not required. The N-alkylation reaction directly incorporates the ethyl acetate moiety onto the pyrazole ring.

However, if one were to start with pyrazole-1-acetic acid, a subsequent esterification step would be necessary. This could be achieved through Fischer esterification, where the carboxylic acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Advanced and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, several advanced and more sustainable methods have been developed for the synthesis of pyrazole derivatives. These methods aim to reduce reaction times, minimize the use of hazardous solvents and reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. niscpr.res.in The synthesis of pyrazoles can be significantly expedited using this technique. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines can often be completed in minutes under microwave irradiation, compared to several hours with conventional heating. Similarly, the N-alkylation step can also be accelerated. This method often leads to higher yields and cleaner reaction profiles. niscpr.res.in

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of pyrazoles. asianpubs.org Ultrasound irradiation can improve mass transfer and increase the rate of reaction. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles, often resulting in shorter reaction times and higher yields. asianpubs.org

Phase-Transfer Catalysis: For the N-alkylation step, phase-transfer catalysis (PTC) offers a green alternative to traditional methods that often require anhydrous conditions and strong bases. In a PTC system, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This allows the reaction to be carried out in a biphasic system, often with milder bases like potassium carbonate and without the need for strictly anhydrous solvents.

Chemoenzymatic Approaches: Biocatalysis offers a highly selective and environmentally benign approach to organic synthesis. Engineered enzymes have been utilized for the selective N-alkylation of pyrazoles. nih.gov In one innovative approach, a cyclic two-enzyme cascade was developed where a promiscuous enzyme generates non-natural analogues of S-adenosyl-l-methionine from haloalkanes, and a second engineered enzyme transfers the alkyl group to the pyrazole with high regioselectivity. nih.gov This method allows for alkylation (including ethylation) with unprecedented selectivity under mild, aqueous conditions. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Refluxing in organic solvents (e.g., ethanol, DMF) for several hours. | Well-established, reliable. | Long reaction times, high energy consumption, use of volatile organic solvents. |

| Microwave-Assisted | Irradiation in a microwave reactor for minutes. | Rapid reaction rates, higher yields, reduced side products. | Requires specialized equipment. |

| Ultrasound-Assisted | Sonication in a reaction vessel at ambient or slightly elevated temperatures. | Shorter reaction times, improved yields, enhanced mass transfer. | Can sometimes lead to radical side reactions. |

| Phase-Transfer Catalysis | Biphasic system (e.g., solid-liquid or liquid-liquid) with a phase-transfer catalyst. | Milder reaction conditions, avoids strong bases and anhydrous solvents. | Catalyst may need to be separated from the product. |

| Chemoenzymatic Synthesis | Aqueous buffer at or near room temperature with an engineered enzyme. nih.gov | High selectivity, environmentally benign, mild conditions. nih.gov | Requires specific enzymes, may not be suitable for all substrates. nih.gov |

Green Chemistry Principles in Catalyst Selection and Solvent Systems

The synthesis of pyrazole derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. nih.gov The goal is to develop synthetic pathways that are not only high-yielding and efficient but also operationally simple and atom-economical. nih.gov

Recent advancements have focused on replacing hazardous reagents and volatile organic solvents with greener alternatives. benthamdirect.comtandfonline.com Water, ionic liquids, and solvent-free reaction conditions have emerged as viable options for pyrazole synthesis. tandfonline.comnih.govthieme-connect.com For instance, the use of water as a solvent in multicomponent reactions for synthesizing pyranopyrazoles has been shown to be effective. nih.gov Similarly, solvent-free syntheses of pyrazoles have been achieved using organic ionic salts like tetrabutylammonium bromide, which can be recovered and reused. tandfonline.com

Catalyst selection is another critical aspect of green pyrazole synthesis. The development of heterogeneous catalysts, particularly those immobilized on supports like silica, has gained significant attention. bohrium.com These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and improved stability. Copper-catalyzed three-component processes in water have been reported for the synthesis of N-substituted pyrazoles with high yields and excellent regioselectivity. nih.gov

Table 1: Examples of Green Chemistry Approaches in Pyrazole Synthesis

| Catalyst/Solvent System | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) / Solvent-free | Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Highly functionalized pyrazoles | Environmentally friendly, shorter reaction times, reusable catalyst. tandfonline.com |

| Water | Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, malononitrile | Pyranopyrazole derivatives | Eco-friendly solvent, often catalyst-free, excellent yields. nih.gov |

Microwave-Assisted and Sonochemical Synthesis of this compound

To accelerate chemical transformations and improve energy efficiency, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of pyrazole derivatives. benthamdirect.com These techniques often lead to significant reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. niscpr.res.inlew.ro

Microwave-Assisted Synthesis: Microwave irradiation has been widely used for the rapid synthesis of various pyrazole-containing heterocycles. lew.ro The Vilsmeier-Haack reaction of hydrazones to form 1,3,4-trisubstituted pyrazoles, for example, can be completed in seconds under microwave irradiation, whereas conventional heating requires several hours. niscpr.res.in One-pot, three-component reactions under solvent-free microwave conditions have also been developed for the efficient synthesis of pyrazolone derivatives. mdpi.com This approach has been shown to be highly dependent on the microwave power, with optimal yields achieved at specific wattage. mdpi.com For the synthesis of this compound, a potential microwave-assisted route could involve the cyclocondensation of a suitable diketone with a hydrazine derivative, followed by N-alkylation with ethyl chloroacetate. nih.gov

Sonochemical Synthesis: Ultrasonic irradiation is another green technique that accelerates reactions through acoustic cavitation. nih.gov This method has been employed for the synthesis of pyrazoles and fused pyrazole systems, often at ambient temperatures and with high yields. researchgate.netresearchgate.net For example, a catalyst-free, multicomponent reaction in water for the synthesis of pyrano[2,3-c]pyrazoles was facilitated by ultrasonic irradiation, yielding excellent results. nih.gov The synthesis of pyrazoline derivatives from chalcones and hydrazine has also been successfully carried out under ultrasonic conditions. researchgate.net The application of sonochemistry to the synthesis of the target compound could offer a rapid and efficient alternative to traditional methods. orientjchem.org

Table 2: Comparison of Conventional vs. Microwave/Ultrasound Synthesis for Pyrazole Derivatives

| Synthesis Method | Reaction Time | Yield | Compound Type | Reference |

|---|---|---|---|---|

| Conventional Heating | 3-5 hours | Moderate | 1,3,4-Trisubstituted Pyrazoles | niscpr.res.in |

| Microwave Irradiation | 45-120 seconds | Improved | 1,3,4-Trisubstituted Pyrazoles | niscpr.res.in |

| Conventional Heating | 1.4 hours | 80% | Pyrano[2,3-c]pyrazole | nih.gov |

| Microwave Irradiation | 25 minutes | 88% | Pyrano[2,3-c]pyrazole | nih.gov |

| Stirring at RT | - | - | Pyrano[2,3-c]pyrazole | nih.gov |

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods in terms of safety, scalability, and reaction control. mdpi.comgalchimia.com Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and reproducibility. galchimia.com

The synthesis of 3,5-disubstituted pyrazoles has been successfully demonstrated using a continuous-flow approach involving sequential alkyne homocoupling and Cope-type hydroamination. rsc.org This multistep methodology provides direct access to valuable pyrazoles from readily available starting materials without the need for isolating intermediates. rsc.org Another flow-based process involves the reaction of enaminone intermediates with hydrazine to generate pyrazoles, a method that has been optimized for a range of substrates. galchimia.com

A key advantage of flow chemistry is the ability to safely handle hazardous intermediates, such as diazoalkanes, at elevated temperatures. mit.edu A telescoped continuous flow synthesis of highly functionalized pyrazoles has been developed, where sequential reactor coils mediate diazoalkane formation and subsequent [3+2] cycloaddition. mit.edu This "assembly line" approach enables the rapid diversification of the pyrazole core through additional in-line modification modules. mit.edu For the synthesis of this compound, a flow process could be envisioned where 3,5-diethyl-1H-pyrazole is generated in one reactor and subsequently N-alkylated with ethyl chloroacetate in a second connected module.

Table 3: Selected Flow Chemistry Syntheses of Pyrazole Scaffolds

| Flow Process | Key Intermediates | Product | Residence Time | Yield |

|---|---|---|---|---|

| Two-stage condensation | Enaminones | Substituted Pyrazoles | ~12 minutes | High yields |

| Sequential alkyne homocoupling and hydroamination | 1,3-Diynes | 3,5-Disubstituted Pyrazoles | Not specified | Not specified |

Chemoenzymatic Synthesis and Biocatalytic Transformations Involving this compound

Biocatalysis offers a powerful and sustainable approach for the synthesis and functionalization of complex molecules, including pyrazole derivatives. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high levels of chemo-, regio-, and stereoselectivity, making them ideal catalysts for green chemical processes. mdpi.com

Enzyme-Catalyzed Functionalization of Pyrazole Derivatives

The functionalization of the pyrazole core through enzymatic methods is a growing area of research. Transition-metal-catalyzed C-H functionalization is a common chemical strategy, but it can suffer from issues with regioselectivity. bohrium.com Biocatalysis presents an attractive alternative.

A significant breakthrough is the development of engineered enzymes for the selective N-alkylation of pyrazoles. researchgate.net By creating a small family of pyrazole-alkylating enzymes from a promiscuous methyltransferase, researchers have achieved catalyst-controlled alkylation (including methylation, ethylation, and propylation) with unprecedented regioselectivity (>99%). researchgate.net This enzymatic system utilizes a cyclic two-enzyme cascade where one enzyme generates non-natural analogs of the cosubstrate S-adenosyl-l-methionine from simple haloalkanes, and a second engineered enzyme transfers the alkyl group to the pyrazole substrate. researchgate.net This method could be directly applicable to the synthesis of this compound by using an appropriate ethyl acetate precursor, offering a highly selective and green route to the final product.

Biocatalytic Routes to Chiral Analogs of this compound (if applicable)

While this compound itself is not chiral, the principles of biocatalysis are paramount for the synthesis of chiral analogs, which are often sought after in pharmaceutical development. nih.gov The demand for single-enantiomer drugs has driven the development of numerous biocatalytic routes to chiral amines, amino acids, and other valuable intermediates. nih.govmdpi.com

Enzymes such as hydrolases, oxidoreductases, and lyases are widely used for stereoselective transformations. nih.gov For instance, the asymmetric sulfoxidation of prochiral sulfides to produce homochiral sulfoxides (found in "prazole" drugs) is a well-established biocatalytic process. nih.gov Similarly, the synthesis of chiral amines and amino acids can be achieved through the reductive amination of α-keto acids using amino acid dehydrogenases, often coupled with an enzymatic cofactor regeneration system. mdpi.com

Should a chiral center be introduced into the structure of this compound, for example, by modification of the acetate side chain, biocatalytic methods would be the premier choice for achieving high enantiomeric purity. amanote.com Reductive enzymes have also been used in the kinetic resolution of racemic sulfoxides, selectively reducing one enantiomer to the corresponding sulfide and leaving the other enantiopure sulfoxide. almacgroup.com These established biocatalytic strategies provide a robust toolbox for the potential synthesis of chiral analogs of the target compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyranopyrazoles |

| Tetrabutylammonium bromide |

| 1,3,4-Trisubstituted Pyrazoles |

| Pyrazolones |

| Ethyl chloroacetate |

| Pyrazolines |

| 3,5-Disubstituted Pyrazoles |

| Diazoalkanes |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution and the solid state. For ethyl 3,5-diethyl-1H-pyrazole-1-acetate, a combination of one-dimensional and two-dimensional NMR experiments, along with variable temperature and solid-state studies, would provide a complete picture of its structure and dynamics.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) in Complete Structural Assignment of this compound

Two-dimensional NMR techniques are crucial for assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the this compound molecule.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For the target molecule, COSY would show correlations between the methyl and methylene (B1212753) protons of the two ethyl groups at positions 3 and 5 of the pyrazole (B372694) ring, as well as between the methyl and methylene protons of the ethyl acetate (B1210297) moiety.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals corresponding to each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons of the N-acetate group to the C3 and C5 carbons of the pyrazole ring, confirming the position of the acetate substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal through-space interactions between the protons of the N-acetate methylene group and the protons of the ethyl group at the 5-position of the pyrazole ring.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations | Key NOESY Correlations |

| H-4 (pyrazole ring) | - | C-4 | C-3, C-5 | Protons of ethyl groups at C-3 and C-5 |

| N-CH₂ (acetate) | - | N-CH₂ | C=O, C-5 (pyrazole) | Protons of ethyl group at C-5 |

| O-CH₂ (ethyl ester) | -CH₃ (ethyl ester) | O-CH₂ | C=O | -CH₃ (ethyl ester) |

| -CH₃ (ethyl ester) | O-CH₂ (ethyl ester) | -CH₃ | C=O, O-CH₂ | O-CH₂ (ethyl ester) |

| -CH₂ (C3-ethyl) | -CH₃ (C3-ethyl) | -CH₂ | C-3, C-4 | H-4, -CH₃ (C3-ethyl) |

| -CH₃ (C3-ethyl) | -CH₂ (C3-ethyl) | -CH₃ | C-3, -CH₂ | -CH₂ (C3-ethyl) |

| -CH₂ (C5-ethyl) | -CH₃ (C5-ethyl) | -CH₂ | C-5, C-4 | H-4, N-CH₂ (acetate) |

| -CH₃ (C5-ethyl) | -CH₂ (C5-ethyl) | -CH₃ | C-5, -CH₂ | -CH₂ (C5-ethyl) |

Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes of this compound

The this compound molecule possesses several single bonds around which rotation can occur, potentially leading to different stable conformations. Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for bond rotation. For instance, restricted rotation around the N-CH₂ bond of the acetate group could lead to broadening or splitting of signals at low temperatures, which would coalesce at higher temperatures as the rate of rotation increases.

Solid-State NMR Spectroscopy for Polymorph Discrimination of this compound

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of solid materials, including different crystalline forms or polymorphs. Polymorphs can exhibit distinct physical properties, and ssNMR can differentiate them based on variations in the local chemical environment of the nuclei in the crystal lattice. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative, as the chemical shifts of the pyrazole ring carbons and nitrogens are sensitive to the intermolecular interactions present in different crystal packing arrangements.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides precise mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Molecular Substructures

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for structural elucidation by revealing how a molecule breaks apart. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation pattern would likely involve characteristic losses of the ethyl and acetate groups.

Common Fragmentation Pathways for Substituted Pyrazoles:

Loss of the ethyl group from the ester.

Cleavage of the N-CH₂ bond, leading to the loss of the acetate moiety.

Fragmentation of the pyrazole ring itself.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Substructure Indicated |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethene | Ethyl group |

| [M+H]⁺ | [M+H - C₂H₅O₂]⁺ | Ethyl formate | Ethyl acetate group |

| [M+H]⁺ | [C₇H₁₁N₂]⁺ | C₄H₅O₂ | Ethyl acetate moiety |

| [C₇H₁₁N₂]⁺ | [C₅H₇N₂]⁺ | C₂H₄ | Ethyl group from pyrazole ring |

Ion Mobility Mass Spectrometry for Isomer and Conformational Characterization

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can be used to distinguish between isomers (structural isomers, diastereomers, and enantiomers) and different conformers of a molecule. For this compound, IM-MS could potentially separate different rotational conformers that are stable in the gas phase, providing insights into the molecule's conformational landscape.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular environment within a compound. By analyzing the vibrational modes of chemical bonds, these techniques offer a molecular fingerprint of the substance.

The vibrational spectrum of this compound is a composite of the characteristic modes of its constituent parts: the pyrazole ring, the ethyl substituents, and the ethyl acetate group.

Pyrazole Ring Vibrations: The pyrazole ring, an aromatic five-membered heterocycle, exhibits several characteristic vibrational modes. derpharmachemica.comresearchgate.netresearchgate.net The C=N and C=C stretching vibrations are typically observed in the 1400–1650 cm⁻¹ region. researchgate.net Ring deformation and C-H bending vibrations appear at lower wavenumbers. derpharmachemica.com For pyrazole and its derivatives, key vibrations include N-N stretching, C-N stretching, and various in-plane and out-of-plane ring bending modes. derpharmachemica.comrsc.orgrdd.edu.iq

Acetate Moiety Vibrations: The ethyl acetate group introduces strong, characteristic absorption bands. The most prominent is the C=O stretching vibration of the ester carbonyl group, which typically appears as a strong band in the 1735–1750 cm⁻¹ range in the FT-IR spectrum. rasayanjournal.co.in Additionally, the C-O stretching vibrations of the ester linkage give rise to two distinct bands, often found in the 1000–1300 cm⁻¹ region. rasayanjournal.co.inchem-soc.si Vibrations associated with the ethyl group, such as C-H stretching, bending, and rocking modes, are also present. chem-soc.si

Below are tables summarizing the expected vibrational frequencies for these functional groups based on studies of related compounds.

Table 1: Characteristic Vibrational Modes of the Pyrazole Ring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | 3100 - 3150 | Aromatic C-H stretching on the pyrazole ring. |

| C=N Stretching | 1580 - 1650 | Stretching of the carbon-nitrogen double bond within the ring. researchgate.net |

| C=C Stretching | 1400 - 1580 | Stretching of the carbon-carbon double bonds in the aromatic ring. researchgate.net |

| Ring Breathing/Deformation | 900 - 1100 | Symmetric expansion and contraction of the entire pyrazole ring. |

Table 2: Characteristic Vibrational Modes of the Ethyl Acetate Moiety

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (CH₃, CH₂) | 2850 - 3000 | Asymmetric and symmetric stretching of methyl and methylene groups. |

| C=O Stretching | 1735 - 1750 | Strong absorption from the ester carbonyl group. rasayanjournal.co.in |

| CH₃, CH₂ Deformation | 1370 - 1470 | Bending and scissoring vibrations of the ethyl groups. chem-soc.si |

| C-O Stretching | 1000 - 1300 | Asymmetric and symmetric stretching of the C-O-C ester linkage. chem-soc.si |

While standard FT-IR and Raman spectroscopy are excellent for bulk analysis, specialized techniques like Attenuated Total Reflectance (ATR) and Surface-Enhanced Raman Scattering (SERS) offer unique advantages.

Attenuated Total Reflectance (ATR): ATR is an FT-IR sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a few micrometers into the sample, and the resulting absorption is measured. For this compound, ATR would be a rapid and efficient method for obtaining its infrared spectrum without the need for preparing KBr pellets or solvent dissolution, making it ideal for routine identification and quality control.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces (typically silver or gold) by factors of 10⁶ or more. This enhancement allows for the detection of trace amounts of an analyte. While there are no specific SERS studies on this compound in the provided literature, the technique could be hypothetically applied to study its interaction with metallic surfaces, investigate its presence in complex mixtures at very low concentrations, or probe its orientation when adsorbed on a substrate. The pyrazole nitrogen atoms and the ester carbonyl oxygen could potentially interact with the metal surface, leading to selective enhancement of specific vibrational modes.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. nih.gov Although this compound lacks strong classical hydrogen bond donors (like N-H or O-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. mdpi.com

The carbonyl oxygen of the acetate moiety is a potential hydrogen bond acceptor, while the various C-H bonds of the pyrazole ring and ethyl groups can act as donors. Furthermore, π-π stacking interactions between pyrazole rings of adjacent molecules can play a significant role in stabilizing the crystal structure. mdpi.com Crystallographic studies of similar pyrazole derivatives have revealed the formation of extensive networks through these weak interactions, influencing the material's physical properties. nih.govnih.gov For example, analysis of related structures shows that molecules can be linked into chains or more complex 2D and 3D architectures. nih.govnih.gov

Table 3: Example Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 15.2 | Unit cell dimension. |

| c (Å) | 10.1 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: This table presents typical data from a related pyrazole structure to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Polymorphism: This is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. Investigating polymorphism is crucial, particularly in the pharmaceutical industry. For a molecule like this compound, different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different polymorphic forms, each with a unique crystal packing arrangement. Studies on other pyrazole-based compounds have demonstrated the existence of such phenomena. researchgate.net

Co-crystallization: This involves forming a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio within the same crystal lattice. nih.gov Co-crystals are designed to modify the physicochemical properties of a target molecule without altering its covalent structure. This compound, with its hydrogen bond accepting carbonyl group, could be a candidate for forming co-crystals with suitable co-formers that are strong hydrogen bond donors (e.g., carboxylic acids or phenols). Such studies could be used to engineer materials with tailored properties. Research on related pyrazole systems has shown the successful formation of co-crystals, often driven by hydrogen bonding between the pyrazole nitrogen and a co-former. mdpi.comresearchgate.net

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Purity and Conformational Studies of Chiral Analogs

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org These methods are exclusively used for the analysis of chiral compounds—molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule and therefore would not exhibit a CD or ORD signal. However, if a chiral center were introduced into the molecule—for instance, by replacing one of the ethyl groups with a chiral substituent or by introducing stereocenters on the side chain—chiroptical techniques would become indispensable.

For such hypothetical chiral analogs, CD spectroscopy would be used to:

Determine Stereochemical Purity: Enantiomers give CD spectra that are equal in magnitude but opposite in sign. This allows for the sensitive determination of enantiomeric excess.

Assign Absolute Configuration: By comparing experimentally measured CD spectra with those predicted from quantum chemical calculations, the absolute three-dimensional arrangement (R/S configuration) of the chiral center can be determined.

Study Molecular Conformation: The CD spectrum is highly sensitive to the molecule's conformation in solution. Changes in the spectrum upon varying temperature or solvent can provide valuable information about conformational equilibria and the preferred spatial arrangement of the molecule's different parts.

Therefore, while not applicable to the parent compound, CD and ORD are critical tools for the stereochemical elucidation of any of its potential chiral derivatives.

Computational Chemistry and Theoretical Investigations of Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For ethyl 3,5-diethyl-1H-pyrazole-1-acetate, DFT calculations would typically commence with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT can be employed to predict various spectroscopic properties:

Nuclear Magnetic Resonance (NMR): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed. These calculated values, when compared with experimental data, can aid in the structural elucidation and confirmation of the compound.

Infrared (IR): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This allows for the assignment of characteristic vibrational modes to specific functional groups within this compound, such as the C=O stretching of the ester, C-N stretching in the pyrazole (B372694) ring, and various C-H vibrations.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This provides insights into the electronic transitions between molecular orbitals and can help understand the molecule's photophysical properties.

While specific data for this compound is not available, studies on similar pyrazole derivatives have demonstrated good agreement between DFT-calculated and experimentally observed spectroscopic data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors (e.g., Fukui functions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, a HOMO-LUMO analysis would reveal:

HOMO: The region of the molecule most likely to donate electrons in a reaction (nucleophilic character).

LUMO: The region of the molecule most likely to accept electrons (electrophilic character).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity.

From this analysis, various reactivity descriptors can be calculated:

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character. |

Fukui functions provide more detailed information about the local reactivity within the molecule, identifying specific atomic sites prone to nucleophilic, electrophilic, or radical attack. Although no specific calculations for this compound have been reported, such analysis would be invaluable in predicting its reactive behavior.

Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites of this compound

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP surface analysis would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, typically around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group. These are potential sites for electrophilic attack.

Positive Potential (Blue): Regions of low electron density, often around the hydrogen atoms. These are potential sites for nucleophilic attack.

The MEP surface provides a qualitative prediction of how the molecule might interact with other charged or polar species.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Explicit and Implicit Solvent Models for Simulating this compound Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can incorporate solvent effects using two primary models:

Explicit Solvent Models: The solvent molecules (e.g., water) are individually represented in the simulation box. This provides a detailed, atomistic view of solute-solvent interactions but is computationally expensive.

For this compound, MD simulations in different solvents could reveal how the solvent affects its conformational flexibility and the accessibility of its reactive sites.

Free Energy Perturbation and Umbrella Sampling for Conformational Transitions

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Advanced MD simulation techniques can be used to explore these conformational transitions and calculate the associated free energy changes.

Free Energy Perturbation (FEP): This method can be used to calculate the free energy difference between two states, such as two different conformations of the molecule.

Umbrella Sampling: This technique is used to enhance the sampling of rare events, such as the transition between stable conformational states that are separated by a high energy barrier. By applying a biasing potential, the system is encouraged to explore these transition regions, allowing for the calculation of the potential of mean force (PMF) along a reaction coordinate.

Although no such studies have been published for this compound, these methods would be instrumental in understanding its dynamic conformational behavior and the energy barriers associated with conformational changes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties.

Predictive QSAR models are essential in the rational design of novel therapeutic agents. For pyrazole derivatives, which are known for a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial effects, QSAR studies can guide the synthesis of more potent and selective compounds. nih.govresearchgate.netrsc.org

A hypothetical QSAR model for the anti-inflammatory activity of a series of pyrazole-1-acetate analogs could be developed by correlating their biological activity (e.g., IC50 values for COX-2 inhibition) with various molecular descriptors. These descriptors can be categorized as electronic, steric, and hydrophobic.

Table 1: Hypothetical Molecular Descriptors and Biological Activity for a Series of Pyrazole-1-acetate Analogs

| Compound | R1 Substituent | R2 Substituent | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | IC50 (µM) |

| Analog 1 | -CH2CH3 | -CH2CH3 | 2.8 | 65.4 | 2.1 D | 1.5 |

| Analog 2 | -CH3 | -CH3 | 2.1 | 55.2 | 2.3 D | 3.2 |

| Analog 3 | -H | -H | 1.5 | 45.0 | 2.5 D | 8.1 |

| Analog 4 | -CF3 | -CF3 | 3.5 | 60.1 | 3.8 D | 0.5 |

| Analog 5 | -Cl | -Cl | 3.0 | 58.7 | 3.1 D | 0.9 |

Based on such data, a multiple linear regression (MLR) equation could be formulated:

Log(1/IC50) = β0 + β1(LogP) + β2(MR) + β3(μ)

This model would allow for the prediction of the biological activity of new, unsynthesized pyrazole-1-acetate derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. acs.orgnih.govnih.gov For pyrazole-based scaffolds, a pharmacophore model can be generated based on the known interactions of active compounds with their biological target.

A typical pharmacophore for a pyrazole-based kinase inhibitor might include:

A hydrogen bond donor (from the pyrazole NH).

A hydrogen bond acceptor (from a carbonyl group).

Aromatic rings for π-π stacking interactions.

Hydrophobic features.

Table 2: Key Pharmacophoric Features for a Hypothetical Pyrazole-Based Kinase Inhibitor

| Pharmacophoric Feature | Description | Potential Interacting Residue in Target Protein |

| Hydrogen Bond Donor | Pyrazole N-H | Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen | Lysine, Arginine |

| Aromatic Ring | Pyrazole Ring | Phenylalanine, Tyrosine |

| Hydrophobic Group | Diethyl Substituents | Leucine, Valine |

This pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active. acs.orgelsevierpure.com This approach significantly accelerates the discovery of new lead compounds.

Mechanistic Studies of Chemical Transformations using Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

The synthesis of this compound can be envisioned through the N-alkylation of 3,5-diethyl-1H-pyrazole with ethyl chloroacetate. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction.

The reaction pathway would involve the deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on the ethyl chloroacetate. DFT calculations can locate the transition state for the N-alkylation step, providing insights into the reaction's activation energy and kinetics.

Table 3: Calculated Energies for the N-Alkylation of 3,5-diethyl-1H-pyrazole

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | 3,5-diethyl-1H-pyrazole + ethyl chloroacetate |

| Transition State | +15.2 | SN2 transition state |

| Products | -25.8 | This compound + HCl |

These calculations can help in optimizing reaction conditions, such as the choice of base and solvent, to favor the desired N-alkylation product over potential side reactions like C-alkylation or O-alkylation in related pyrazolone systems. researchgate.net

Transition-metal-catalyzed reactions are often used for the functionalization of heterocyclic compounds like pyrazoles. dntb.gov.uanih.gov For instance, the C-H functionalization of the pyrazole ring in this compound could be achieved using a palladium or rhodium catalyst.

Computational modeling can be used to investigate the entire catalytic cycle of such a reaction. This includes modeling the oxidative addition, C-H activation, migratory insertion, and reductive elimination steps. By calculating the energies of the intermediates and transition states for each step, the rate-determining step of the catalytic cycle can be identified.

Furthermore, these studies can explain the regioselectivity of the functionalization (i.e., why the reaction occurs at a specific position on the pyrazole ring). For this compound, computational analysis could predict whether C-H activation is more favorable at the C4 position of the pyrazole ring or at one of the ethyl substituents. This understanding is crucial for the development of highly selective and efficient catalytic systems. nih.gov

Reactivity, Derivatization, and Chemical Transformations of Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Moiety

The ethyl acetate group attached to the pyrazole (B372694) N1 position is susceptible to cleavage and modification through hydrolysis and transesterification, reactions typical of carboxylic acid esters. These transformations provide a straightforward method to deprotect the N1 position or to introduce different ester functionalities.

Kinetic Studies of Hydrolytic Stability under Varying pH and Temperature Conditions

The hydrolysis of the ethyl ester in ethyl 3,5-diethyl-1H-pyrazole-1-acetate is expected to be catalyzed by both acid and base. The rate of this reaction is highly dependent on pH and temperature. Under acidic conditions, the reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline or basic conditions, the hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, a process often referred to as saponification, which is typically faster and irreversible. dergipark.org.trresearchgate.net

Table 1: Representative Kinetic Data for Ethyl Ester Hydrolysis This interactive table shows the expected qualitative and quantitative trends for the hydrolysis of a typical ethyl ester under various conditions, based on general kinetic studies. dergipark.org.trresearchgate.netresearchgate.netias.ac.inactachemscand.org

| pH Condition | Temperature (°C) | Relative Rate Constant (k) | Order of Reaction | Notes |

| Acidic (pH < 4) | 25 | Moderate | First | Rate is proportional to [H+] and [Ester]. researchgate.net |

| Acidic (pH < 4) | 50 | High | First | Rate increases significantly with temperature. actachemscand.org |

| Neutral (pH ~7) | 25 | Very Low | - | Ester is most stable near neutral pH. |

| Basic (pH > 8) | 25 | High | Second | Rate is proportional to [OH-] and [Ester]. dergipark.org.tr |

| Basic (pH > 8) | 50 | Very High | Second | Saponification is rapid at elevated temperatures. |

Enzymatic Hydrolysis by Esterases and Lipases (Pre-clinical, non-human, non-toxicology focus)

Enzymatic hydrolysis offers a mild and often highly selective alternative to chemical methods for cleaving the ester bond. Esterases and lipases are commonly employed for this purpose, operating under physiological conditions of temperature and pH without requiring cofactors. thieme-connect.de These enzymes are known to hydrolyze a wide range of ester substrates, including those with heterocyclic moieties. nih.govnih.gov

The hydrolysis of this compound by enzymes like Candida cylindracea lipase (CCL) or lipases from Rhizomucor miehei is plausible. nih.gov The reaction progress can be conveniently monitored by the change in pH resulting from the production of the corresponding carboxylic acid (3,5-diethyl-1H-pyrazole-1-acetic acid). thieme-connect.de The efficiency and stereoselectivity of such enzymatic reactions can be influenced by the structure of the substrate, including the steric hindrance around the ester group and the nature of the heterocyclic ring system. nih.govresearchgate.net

Table 2: Potential Enzymes for Hydrolysis of this compound This table outlines enzymes known for hydrolyzing heterocyclic esters and their general characteristics in a pre-clinical, non-human context.

| Enzyme Class | Specific Enzyme Example | Typical Source | Optimal pH | Optimal Temp (°C) | Notes |

| Lipase | Candida antarctica Lipase B (CALB) | Fungal | 6-8 | 30-50 | Widely used, high stability and broad substrate specificity. researchgate.net |

| Lipase | Candida cylindracea Lipase (CCL) | Fungal | ~7 | 30-40 | Known to hydrolyze N-heterocyclic fatty esters. nih.gov |

| Lipase | Rhizomucor miehei Lipase | Fungal | 7-8 | 35-45 | Effective for various ester hydrolyses. nih.gov |

| Esterase | Pig Liver Esterase (PLE) | Animal | 7-8 | 25-37 | Broad substrate scope, often used for asymmetric hydrolysis. thieme-connect.de |

Functional Group Interconversions and Modifications on the Pyrazole Ring

The pyrazole ring in this compound is a versatile platform for further functionalization. The electronic properties of the ring, influenced by the two nitrogen atoms and the alkyl substituents, dictate its reactivity towards various reagents.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In 1,3,5-trisubstituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. rrbdavc.org Therefore, reactions such as halogenation (with reagents like NBS or NCS), nitration (using HNO₃/H₂SO₄), and sulfonation are expected to occur selectively at the C4 position of this compound.

Conversely, the electron-rich nature of the pyrazole ring makes it generally resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. tandfonline.comresearchgate.net For this compound, a nucleophilic substitution would likely require prior functionalization, for example, by introducing a halogen at the C4 position, which could then be displaced by a strong nucleophile under forcing conditions or with metal catalysis.

Table 3: Predicted Substitution Reactions on the Pyrazole Ring This table summarizes the expected outcomes for electrophilic and nucleophilic substitution reactions on the pyrazole core of the title compound.

| Reaction Type | Reagent(s) | Expected Position of Substitution | Predicted Product |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C4 | Ethyl 4-bromo-3,5-diethyl-1H-pyrazole-1-acetate |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | C4 | Ethyl 3,5-diethyl-4-nitro-1H-pyrazole-1-acetate |

| Electrophilic Sulfonation | Fuming H₂SO₄ | C4 | Ethyl 3,5-diethyl-1-(sulfomethyl)-1H-pyrazole-4-sulfonic acid |

| Nucleophilic Substitution | NaOMe (on 4-bromo derivative) | C4 | Ethyl 3,5-diethyl-4-methoxy-1H-pyrazole-1-acetate |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applied to pyrazole derivatives. sigmaaldrich.comrsc.orgrsc.org To utilize these reactions, this compound would first need to be converted into a derivative bearing a suitable leaving group, typically a halide (Br, I) or a triflate, at the C4 position. This 4-halo-pyrazole derivative can then serve as a versatile substrate for various coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the 4-halopyrazole with an aryl, heteroaryl, or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly efficient for creating C-C bonds and introducing diverse aromatic or vinylic substituents at the C4 position. researchgate.netrsc.orgnih.gov

Sonogashira Coupling : This reaction involves the coupling of the 4-halopyrazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond. wikipedia.orgbyjus.comorganic-chemistry.org It is a reliable method for introducing alkynyl groups onto the pyrazole ring.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the 4-halopyrazole with a primary or secondary amine, using a palladium catalyst with specialized phosphine ligands. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org It provides direct access to 4-aminopyrazole derivatives.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Derivatization of a 4-Halo-3,5-diethyl-1H-pyrazole-1-acetate Intermediate This interactive table outlines the typical components and expected products for major cross-coupling reactions starting from a C4-halogenated derivative of the title compound. researchgate.netwikipedia.orgnih.gov

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Expected Product at C4 |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, XPhos Pd G2 rsc.org | Na₂CO₃, K₃PO₄ | Aryl group (e.g., Phenyl, Pyridyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Alkynyl group (e.g., -C≡C-Ph) |

| Buchwald-Hartwig | R¹R²NH | Pd(dba)₂ / tBuDavePhos nih.govresearchgate.net | NaOtBu, K₂CO₃ | Amino group (-NR¹R²) |

Cycloaddition Reactions and Annulation Strategies Utilizing this compound as a Synthon

The pyrazole ring system can participate in various cycloaddition and annulation reactions, serving as a building block (synthon) for the synthesis of fused heterocyclic systems. These reactions expand the structural diversity achievable from the pyrazole core.

One of the primary cycloaddition strategies involving pyrazoles is the [3+2] cycloaddition, where a 1,3-dipole reacts with a dipolarophile. While pyrazoles are typically the product of such reactions (e.g., from a nitrile imine and an alkyne), the pyrazole ring itself can be part of more complex cascade reactions or act as a component in higher-order cycloadditions. beilstein-journals.orgorganic-chemistry.orgnih.govnih.gov For instance, pyrazole derivatives can be incorporated into multicomponent reactions that culminate in the formation of fused ring systems. nih.gov

More recently, transition-metal-catalyzed annulation reactions have emerged as a powerful strategy. For example, palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes has been developed to synthesize tricyclic 2-benzazepines. acs.orgnih.gov This type of reaction involves a twofold C-H activation. It is conceivable that this compound, after modification of the N1-substituent to include an appropriate directing group (like a benzyl group), could undergo similar annulation strategies to build fused seven-membered rings.

Table 5: Potential Cycloaddition and Annulation Strategies This table outlines potential synthetic strategies where the pyrazole core could be used as a synthon to construct more complex heterocyclic structures.

| Reaction Type | Role of Pyrazole Derivative | Potential Co-reactant | Expected Product Class |

| [3+2] Cycloaddition | Dipolarophile (if C4=C5 bond is activated) | Nitrile imines, Azides | Fused pyrazolo-triazoles or other fused systems |

| Diels-Alder Reaction | Diene (less common) or Dienophile | Electron-deficient/rich alkynes/alkenes | Bicyclic adducts (often requiring dearomatization) |

| Multicomponent Reaction | 1,3-Dinucleophile (after hydrolysis and reaction at N1/C4) | Aldehydes, 1,3-dicarbonyls | Pyrano[2,3-c]pyrazoles, Spiro-heterocycles nih.gov |

| Pd-catalyzed [5+2] Annulation | 5-atom synthon (requires N1-benzyl or similar) | Alkynes (e.g., diphenylacetylene) | Benzo[e]pyrazolo[1,5-a]azepines acs.orgnih.gov |

Metal Coordination Chemistry and Supramolecular Assembly with this compound

The field of coordination chemistry has seen a significant interest in pyrazole-based ligands due to their versatile binding modes and the diverse architectures of the resulting metal complexes. ajgreenchem.comresearchgate.net While specific research on the metal coordination chemistry of this compound is not extensively documented in publicly available literature, its structural features suggest a rich and varied coordination behavior, analogous to other substituted pyrazole derivatives. The presence of a pyrazole ring with two nitrogen atoms and an ester group provides multiple potential coordination sites, allowing for the formation of a wide array of metal complexes.

The pyrazole moiety itself can coordinate to a metal center in several ways: as a neutral monodentate ligand, as a mono-anionic bidentate ligand after deprotonation, or as a bridging ligand between two or more metal centers. researchgate.netresearchgate.net The ethyl acetate substituent at the N1 position of the pyrazole ring introduces an additional potential coordination site through the carbonyl oxygen, which could lead to chelation. The ethyl groups at the 3 and 5 positions of the pyrazole ring are likely to influence the steric environment around the metal center, which in turn can affect the geometry and stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govekb.eg For this compound, a similar approach would be anticipated. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent would be crucial in determining the final structure of the complex.

The general synthetic route would likely involve the following steps:

Dissolution of this compound in a suitable organic solvent.

Addition of a solution of the metal salt to the ligand solution.

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation.

The resulting metal complex may precipitate out of the solution or be isolated by slow evaporation of the solvent.

Table 1: Potential Synthetic Conditions for Metal Complexes of Pyrazole-Based Ligands

| Metal Ion Source | Solvent System | Reaction Conditions |

| Metal Halides (e.g., CoCl₂, NiCl₂, CuCl₂) | Ethanol (B145695), Methanol, Acetonitrile | Stirring at room temperature or reflux |

| Metal Nitrates (e.g., Zn(NO₃)₂, Cd(NO₃)₂) | DMF, DMSO | Solvothermal or hydrothermal methods |

| Metal Acetates (e.g., Mn(OAc)₂, Zn(OAc)₂) | Non-aqueous solvents | Dependent on desired product |

Characterization of the synthesized complexes would be carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties. These techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the structure of the ligand in the complex and can indicate the coordination mode.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complex and to gain insight into the ligand field effects. chemrxiv.org

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Single-Crystal X-ray Diffraction: This technique would provide the definitive three-dimensional structure of the metal complex, revealing bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Investigation of Coordination Modes and Ligand Field Effects

Based on the structure of this compound, several coordination modes can be postulated. The pyrazole ring can coordinate to a metal ion through the pyridine-like N2 atom in a monodentate fashion. chemrxiv.org If the ester group also participates in coordination, the ligand could act as a bidentate chelating agent, coordinating through the N2 atom of the pyrazole ring and the carbonyl oxygen of the acetate group. Furthermore, the pyrazole ring can be deprotonated at the N1 position (if the ethyl acetate group were absent) to form a pyrazolate anion, which is a versatile bridging ligand. researchgate.net

The electronic properties of the metal complexes are influenced by the ligand field, which is the electrostatic field created by the ligands surrounding the central metal ion. The strength of the ligand field determines the magnitude of the splitting of the d-orbitals of the metal ion. Pyrazole-based ligands are generally considered to be moderately strong field ligands. The introduction of substituents on the pyrazole ring can modulate the ligand field strength. The electron-donating diethyl groups at the 3 and 5 positions of this compound would be expected to increase the electron density on the pyrazole ring, potentially leading to a stronger ligand field compared to unsubstituted pyrazole. Stronger ligand fields can lead to larger d-orbital splitting, which can be observed through shifts in the absorption bands in the UV-Visible spectrum. nih.gov

Table 2: Common Coordination Geometries for Metal Complexes with Pyrazole-Type Ligands

| Metal Ion | Coordination Number | Typical Geometry |

| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |

| Ni(II) | 4, 6 | Square planar, Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Cd(II) | 4, 6, 7 | Tetrahedral, Octahedral, Pentagonal bipyramidal |

The study of the magnetic properties of these complexes would also provide valuable information about the ligand field effects and the electronic structure of the metal ion. For example, for a d⁷ Co(II) ion in an octahedral field, the ligand field strength determines whether a high-spin or low-spin complex is formed.

Mechanistic Biological and Pharmacological Investigations of Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate Pre Clinical and in Vitro Focus

In Vitro Screening and Target Identification for Potential Biological Activity

The initial exploration of a compound's therapeutic potential involves screening it against a wide range of biological targets to identify possible mechanisms of action. For a novel pyrazole (B372694) derivative like ethyl 3,5-diethyl-1H-pyrazole-1-acetate, this process would involve a tiered approach from specific enzyme and receptor assays to broader cellular and high-throughput methods.

Pyrazole derivatives are well-documented inhibitors of various enzymes and modulators of receptors. nih.govresearchgate.net The biological activity of this compound can be postulated by examining data from structurally similar compounds against key enzyme classes.

Monoamine Oxidase (MAO): Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent, reversible, and non-competitive inhibitors of MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism. researchgate.net This suggests that pyrazole scaffolds can interact with the active sites of amine oxidases.

Arylamine N-acetyltransferases (NAT): A high-throughput screen identified a 3,5-diaryl-1H-pyrazole that inhibits the growth of Mycobacterium tuberculosis, and subsequent studies confirmed that compounds in this series act as inhibitors of prokaryotic NAT enzymes. nih.govmanchester.ac.uk

Kinases: Numerous pyrazole-containing compounds have been developed as kinase inhibitors for cancer therapy, targeting signaling pathways crucial for cell proliferation and survival. nih.gov

Cyclooxygenase (COX): The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the COX-2 enzyme. mdpi.com

Receptor binding assays could also reveal potential activities. For instance, various pyrazole derivatives have been tested for their ability to bind to receptors like the benzodiazepine (B76468) receptor, indicating potential applications in neuroscience. pharmatutor.org

Table 1: Enzyme Inhibition by Analogous Pyrazole Derivatives This table presents data from various studies on pyrazole analogs to illustrate the potential enzyme targets for compounds like this compound.

| Analogous Compound Class | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase (MAO) | Potent, non-competitive inhibition with Ki values in the nanomolar to micromolar range. | researchgate.net |

| 3,5-Diaryl-1H-pyrazoles | Arylamine N-acetyltransferase (NAT) | Specific inhibition of prokaryotic NAT enzymes. | nih.govmanchester.ac.uk |

| 1,5-Diaryl pyrazoles | Cyclooxygenase-2 (COX-2) | Selective inhibition, forming the basis of drugs like Celecoxib. | mdpi.com |

| 1,3,5-Trisubstituted-1H-pyrazoles | B-cell lymphoma 2 (Bcl-2) | Inhibition of the anti-apoptotic protein Bcl-2. | nih.gov |

Cell-based assays provide a more complex biological system to observe a compound's effect on cellular processes. Based on the activities of related pyrazoles, this compound could be investigated for its influence on pathways like apoptosis and cell signaling.

Studies on 3,5-diaryl-1H-pyrazole analogs have shown they can induce apoptosis in various human cancer cell lines. nih.gov The mechanistic investigations revealed that this effect was linked to the inhibition of the Protein Kinase B (Akt) signaling pathway. This inhibition leads to a downstream cascade involving the activation of caspase-9 and caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and ultimately, DNA fragmentation. nih.gov Similarly, other 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to target the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and p53. nih.govrsc.org

Table 2: Effects of Analogous Pyrazoles in Cell-Based Assays

| Compound Series | Cell Line Example | Observed Cellular Effect | Potential Mechanistic Pathway | Reference |

|---|---|---|---|---|

| 3,5-Diaryl-1H-pyrazoles | OVCA (Ovarian Cancer) | Induction of apoptosis, DNA fragmentation. | Inhibition of Akt activity, activation of caspases. | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast Cancer) | Significant cytotoxicity and induction of apoptosis. | Inhibition of Bcl-2, activation of p53 and Bax. | nih.gov |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung Cancer) | Growth inhibition and induction of apoptosis. | Not specified. | nih.gov |

| 1-Aryl-1H-pyrazole-fused Curcumin Analogues | MDA-MB-231 (Breast Cancer) | Cell cycle arrest at G2/M phase, apoptosis induction. | Enhanced caspase-3 activity. | acs.orgnih.gov |

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against specific targets to find novel "hits". nih.gov Libraries of pyrazole derivatives are frequently used in HTS campaigns due to their structural diversity and proven biological relevance. researchgate.net An HTS approach could uncover entirely new and unexpected biological activities for this compound. For example, an HTS campaign was instrumental in identifying the initial 3,5-diaryl-1H-pyrazole hit compound that led to the development of NAT inhibitors. manchester.ac.uk A similar screening of a library containing this compound against a panel of kinases, proteases, or G-protein coupled receptors could efficiently identify novel starting points for drug discovery programs.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For this compound, the key structural components are the pyrazole core, the ethyl substituents at positions C3 and C5, and the ethyl acetate (B1210297) group at the N1 position.

The substituents on the pyrazole ring play a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Substituents at C3 and C5: The ethyl groups at the C3 and C5 positions of the target molecule are critical determinants of its interaction with biological targets. SAR studies on 3,5-disubstituted pyrazoles show that the size and nature of these groups are important. For instance, in a series of meprin inhibitors, replacing 3,5-diphenyl groups with smaller alkyl groups like methyl led to a decrease in inhibitory activity, while a cyclopentyl group maintained similar activity. nih.gov This indicates that the volume and lipophilicity of the C3 and C5 substituents must be optimized for effective binding. For this compound, the ethyl groups provide a moderate level of lipophilicity and steric bulk, which would influence its binding affinity for specific targets.

Substitution at N1: The group at the N1 position significantly impacts biological activity. In some cases, an unsubstituted N-H pyrazole is essential for activity, as the N-H group can act as a hydrogen bond donor. nih.gov For example, studies on meprin inhibitors showed that N-methylation or N-phenylation of a potent 3,5-diphenylpyrazole (B73989) led to a 4- to 6-fold decrease in activity. nih.gov Conversely, in other compound series, substitution at N1 is required to confer the desired biological effect or to orient the C3 and C5 substituents correctly within a binding pocket. nih.gov The ethyl acetate group on the target compound thus plays a defining role in its pharmacological profile.

Table 3: SAR Insights from Modifications of the Pyrazole Core in Analogous Series

| Position | Modification | General Impact on Activity | Example/Reference |

|---|---|---|---|

| C3 & C5 | Varying alkyl/aryl groups | Potency is highly dependent on the size, lipophilicity, and electronic nature of the substituents. Often, aryl groups with specific electronic properties enhance activity. | nih.govnih.gov |

| Electron-withdrawing vs. electron-donating groups on aryl rings | Can dramatically increase or decrease potency depending on the target. A combination (one EWG, one EDG) was effective for some apoptosis-inducing agents. | nih.gov | |

| N1 | Unsubstituted (N-H) vs. Substituted (N-Alkyl/Aryl) | Can either increase or decrease activity. The N-H can be a critical hydrogen bond donor. N-substitution can improve pharmacokinetics or provide additional binding interactions. | nih.gov |

| Presence of Acetate/Carboxylate Group | Can serve as a hydrogen bond acceptor and influences solubility. May also function as a prodrug moiety. | nih.gov |

The ethyl acetate group at the N1 position is a distinguishing feature of the molecule and likely serves two primary roles: direct molecular interaction and functioning as a prodrug moiety.

Molecular Recognition: The carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor, forming a key interaction with a corresponding hydrogen bond donor (e.g., an -NH or -OH group) in a receptor or enzyme active site. The ethyl portion adds a hydrophobic element that can engage with nonpolar pockets in the target protein.

Prodrug Design Principles: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. slideshare.netresearchgate.net This strategy is often used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or chemical instability. digitellinc.commdpi.com Ester groups, like the ethyl acetate in the target compound, are classic examples of "pro-moieties." They are readily cleaved by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active drug. slideshare.net

Biophysical Characterization of Molecular Interactions

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

No published data are available.

NMR-Based Ligand Screening and Protein-Ligand Interaction Mapping

No published data are available.

Pre-clinical In Vivo Mechanistic Investigations (Non-Human, Non-Clinical Trial Data)

In Vivo Metabolite Profiling and Biotransformation Pathways of this compound

No published data are available.

Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Animal Models (Focus on mechanistic insights, not efficacy or safety)

No published data are available.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment of Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For ethyl 3,5-diethyl-1H-pyrazole-1-acetate, various chromatographic modes are employed to assess its purity and determine its concentration in different matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrazole (B372694) derivatives due to its high resolution and sensitivity. ijprajournal.comresearchgate.net The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation of the target analyte from any impurities.

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode used for the analysis of moderately polar compounds like this compound. Separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. researcher.liferesearchgate.net Method development focuses on optimizing the mobile phase composition, pH, and flow rate to achieve a good peak shape and resolution from potential impurities. Validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. researchgate.net

Normal-Phase HPLC (NP-HPLC) : In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane/ethyl acetate). NP-HPLC can be an alternative for separating isomers or highly nonpolar impurities that are not well-retained in reversed-phase systems.